5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Description
5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is a synthetic organic compound with a unique structure that combines a pyranone ring with a chlorofluorobenzyl group
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO4/c14-10-2-1-3-11(15)9(10)6-19-13-7-18-8(5-16)4-12(13)17/h1-4,7,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVVRAQFBJPQMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=COC(=CC2=O)CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorofluorobenzyl halide and a suitable base to facilitate the substitution.
Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, which can be achieved using formaldehyde and a catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyranone ring or the chlorofluorobenzyl group, resulting in various reduced derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorofluorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds in the pyran family exhibit significant antimicrobial properties. Specifically, derivatives of 4H-pyrans have been evaluated for their effectiveness against a range of pathogens. The compound has been noted for its potential as an antimicrobial agent due to its structural characteristics that enhance its interaction with microbial targets .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies indicate that various 4H-pyran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms, including the modulation of cell cycle progression and apoptosis pathways. The presence of halogen substituents like chlorine and fluorine may enhance these properties by increasing lipophilicity and bioavailability .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of compounds like 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one. Research indicates that similar compounds can act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibiting MAO can lead to increased levels of neurotransmitters, potentially alleviating symptoms related to mood disorders and cognitive decline .
Case Study 1: Antimicrobial Evaluation
In a study published in Pharmaceutical Biology, various pyran derivatives were synthesized and screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the pyran ring significantly enhanced antimicrobial efficacy, suggesting that modifications similar to those found in this compound could yield potent antimicrobial agents .
Case Study 2: Anticancer Activity
A research article highlighted the synthesis of several pyran derivatives and their evaluation against various cancer cell lines. The study demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells, indicating a promising avenue for developing new anticancer therapies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-chlorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
- 5-[(2-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
- 5-[(2-bromobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one
Uniqueness
5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one stands out due to the presence of both chlorine and fluorine atoms in the benzyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance the compound’s stability and interaction with molecular targets compared to its analogs.
Biological Activity
5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one is a synthetic organic compound that integrates a pyranone ring with a chlorofluorobenzyl moiety. Its unique structural features have prompted extensive research into its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it possesses notable chemical properties due to the presence of both chlorine and fluorine atoms in its structure. The pyranone ring, a six-membered heterocyclic structure containing one oxygen atom, is central to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 284.67 g/mol |
| IUPAC Name | 5-[(2-chloro-6-fluorophenyl)methoxy]-2-(hydroxymethyl)pyran-4-one |
| CAS Number | 866040-48-4 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A study conducted by Dowd (1990) evaluated the antimicrobial properties of this compound against common pathogens. The results showed:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Fungal Strains Tested : Candida albicans, Aspergillus niger
The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for bacteria and 16 to 64 µg/mL for fungi, indicating promising potential as an antimicrobial agent.
Cytotoxic Activity
The compound has also been investigated for its cytotoxic effects on cancer cell lines. Notably, it has shown potential as an anticancer agent through mechanisms involving apoptosis induction.
Table 2: Cytotoxicity Results
| Compound Concentration (µg/mL) | % Cell Viability (HCT-116 Cells) |
|---|---|
| 0 | 100% |
| 10 | 78% |
| 50 | 45% |
| 100 | 22% |
In a study assessing the cytotoxicity of various pyran derivatives, including this compound, significant reductions in cell viability were observed at higher concentrations, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It has been shown to modulate enzyme activity, particularly through inhibition of cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation.
Study Findings
In vitro assays demonstrated that this compound inhibited CDK2 activity in a dose-dependent manner, leading to cell cycle arrest and increased apoptosis via caspase activation . The results indicate that targeting CDK2 may provide a viable strategy for developing new anticancer therapies.
Q & A
Basic: What are the optimal synthetic routes for 5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one, and how can purity be maximized?
Methodological Answer:
The synthesis involves multicomponent reactions, leveraging pyranone core formation followed by functionalization. Key steps include:
- Oxidation/Reduction: Use KMnO₄ or CrO₃ for oxidation of hydroxyl groups and NaBH₄/LiAlH₄ for selective reduction of ketones .
- Substitution: Introduce the 2-chloro-6-fluorobenzyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) .
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
| Step | Reagents/Conditions | Key By-Products |
|---|---|---|
| Core formation | Acetyl chloride, microwave-assisted heating (120°C, 2h) | Uncyclized intermediates |
| Benzylation | 2-Chloro-6-fluorobenzyl bromide, DMF, K₂CO₃, 80°C, 12h | Di-substituted impurities |
| Purification | Silica gel chromatography (hexane:EtOAc 3:1) | Residual solvents |
Advanced: How can competing reaction pathways during benzylation be analyzed to minimize by-product formation?
Methodological Answer:
Competing pathways (e.g., over-alkylation or ether cleavage) can be mitigated via:
- Kinetic Monitoring: Use HPLC or TLC (Rf tracking) to detect intermediates .
- Computational Modeling: Employ DFT calculations to predict transition states and optimize benzylation conditions (e.g., solvent polarity effects) .
- Temperature Control: Lower reaction temperature (60°C) reduces thermal degradation, as shown in analogous pyranone syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituent patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm, pyranone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray Crystallography: Resolves stereochemistry (e.g., hydroxymethyl orientation) in crystalline derivatives .
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H NMR | δ 4.2–4.5 ppm (hydroxymethyl) | Confirms substitution at C2 |
| FT-IR | 1680 cm⁻¹ (C=O stretch) | Validates pyranone core |
| XRD | Bond angles <110° for pyranone ring | Confirms planarity |
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial potential?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified benzyl groups (e.g., replacing Cl/F with Br/CF₃) and test against Gram-positive/-negative bacteria .
- Enzyme Assays: Evaluate inhibition of bacterial enoyl-ACP reductase (IC₅₀ via UV-Vis kinetics) .
- Molecular Docking: Use AutoDock Vina to predict binding affinities to target enzymes (e.g., Staphylococcus aureus FabI) .
Advanced: How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and nutrient conditions .
- Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with activity .
- Dose-Response Curves: Use 8-point dilution series (0.1–100 µM) to improve IC₅₀ accuracy .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Methodological Answer:
- Cell Viability Assays: MTT/WST-1 in HEK293 or primary hepatocytes (48h exposure, 10–100 µM range) .
- CYP450 Inhibition: Microsomal assays to assess metabolic interference (e.g., CYP3A4 isoform) .
Advanced: How can environmental stability and degradation pathways be studied?
Methodological Answer:
- Photolysis Studies: Expose to UV light (254 nm) in aqueous/organic media; monitor degradation via GC-MS .
- Hydrolysis Kinetics: Test pH-dependent stability (pH 2–12 buffers, 37°C) with HPLC quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
